4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one - 426250-36-4

4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

Catalog Number: EVT-412882
CAS Number: 426250-36-4
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Hydroxy-4-methyl-2H-chromen-2-one

Relevance: This compound shares the core coumarin structure with 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. The primary structural difference lies in the substituent at the 4-position of the chromene ring. While 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one bears an ethyl group at this position, 7-hydroxy-4-methyl-2H-chromen-2-one features a methyl group. This close structural similarity often translates to analogous chemical reactivity and potential overlap in biological activity profiles. Numerous studies utilize 7-hydroxy-4-methyl-2H-chromen-2-one as a starting point for synthesizing a range of derivatives, highlighting its versatility in exploring structure-activity relationships. []

7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Relevance: This compound and 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one belong to the same family of coumarin derivatives. They share the 7-hydroxy-2H-chromen-2-one core structure. The presence of a (4-methylpiperazin-1-yl)methyl substituent at the 8-position in this compound highlights potential modifications at this position, which could be explored for 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one as well. []

7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one

Relevance: Both this compound and 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one are classified as 7-hydroxy-4-methyl-2H-chromen-2-one derivatives. The presence of an 8-((phenylimino)methyl) group in this compound, in contrast to the 8-methyl substituent in 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, presents an opportunity to investigate the effects of different substituents on the properties and potential biological activities of these coumarin analogs. []

8-((Z)-{(3-(N-Methylamino)propyl)imino}methyl)-7-hydroxy-4-methyl-2H-chromen-2-one (NMAPIMHMC)

Relevance: NMAPIMHMC and 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one share a common structural motif, 7-hydroxy-4-methyl-2H-chromen-2-one. The key distinction lies in the substitution at the 8-position, with NMAPIMHMC bearing a complex Schiff base moiety. This structural difference underscores the possibility of exploring various substituents at the 8-position of the coumarin framework to modify its biological activities, a strategy that could be applied to 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. []

4-Methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one

Relevance: This compound shares a core 7-hydroxy-4-methyl-2H-chromen-2-one structure with 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. The differences in their structures, particularly the thiofibrate moiety attached to the coumarin core, illustrate the potential for diverse chemical modifications and the possibility of incorporating the 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one core into various pharmacologically active scaffolds. []

4-Methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one

Relevance: Similar to the previous compound, this thiofibrate derivative shares the core 7-hydroxy-4-methyl-2H-chromen-2-one structure with 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. The distinct thiofibrate moiety emphasizes the potential for structural diversity and exploration of various substitutions on the 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one scaffold to modulate biological activity. []

7-Hydroxy-4-Styryl-2H-chromen-2-one

Relevance: While 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one does not possess a chalcone moiety like 7-Hydroxy-4-Styryl-2H-chromen-2-one, their shared coumarin core highlights the potential for developing hybrid molecules incorporating the structural features of 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one with other pharmacophores to achieve desired biological activities. []

3-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Relevance: This compound and 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one are both derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one. The presence of a chlorine atom at the 3-position in this compound, compared to the unsubstituted 3-position in 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, allows for comparisons of their reactivity and potential applications. []

8-[(4-Chlorophenyl)sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One (CSHMC)

Relevance: Sharing the 7-hydroxy-4-methyl-2H-chromen-2-one core with 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, CSHMC features a (4-chlorophenyl)sulfonyl group at the 8-position. This structural similarity, despite the different 8-position substituents, indicates that modifications at this position could lead to diverse pharmacological activities. []

7-(2-(2-(3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones

Relevance: While 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one does not possess the extended chalcone moiety found in these hybrids, their shared 7-hydroxy-4-methyl-2H-chromen-2-one core underscores the potential of hybridizing this scaffold with other pharmacophores, such as chalcones, to create compounds with enhanced biological activities. []

4-(3-fluorophenyl)-7-hydroxy-2H-chromen-2-one

Relevance: Both this compound and 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one share the 7-hydroxy-2H-chromen-2-one core. The 4-(3-fluorophenyl) substituent in this compound, compared to the 4-ethyl and 8-methyl substituents in 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, allows for comparing the effects of different substituents on the physicochemical properties of these coumarin derivatives. []

7-Hydroxy-4-methyl-8-(3-methylbenzoyl)-2H-chromen-2-one ethanol monosolvate

Relevance: Both this compound and 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one share the 7-hydroxy-4-methyl-2H-chromen-2-one core structure. The 8-(3-methylbenzoyl) substituent in this compound highlights potential modifications at the 8-position of the coumarin core, which could be further investigated for 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. []

4-Hydroxy-3-(3-Oxo-1-Phenylbutyl)-2H-Chromen-2-One (Warfarin)

Relevance: While structurally distinct from 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, warfarin's classification as a 4-hydroxycoumarin derivative highlights the potential of exploring similar structural modifications in 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one to modulate its biological properties and potential therapeutic applications. []

4-Hydroxy-3-((2-hydroxy-4,4-dimethyl-6-oxocyclohex1-en-1-yl)(aryl)methyl)-2H-chromen-2-ones

Relevance: These compounds, despite lacking the 7-hydroxy group present in 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, share a structural resemblance through their coumarin core and the presence of a bulky substituent at the 3-position. This comparison emphasizes the potential for exploring diverse substituents at various positions on the 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one scaffold to fine-tune its chemical properties and biological activity. []

7- (aryl) -10,10-dimethyl-7,9,10,11-tetrahydro-6H, 8H-chromeno [4,3-b] chromene-6,8-diones

Relevance: Although structurally distinct from 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, these compounds demonstrate the potential for synthesizing complex heterocyclic systems incorporating the coumarin core. []

4-Anilino-3-((4-benzylpiperazin-1-yl)-methyl)-2H-chromen-2-one

Relevance: This compound, despite the absence of a hydroxyl group at the 7-position, shares the core 2H-chromen-2-one structure with 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one. The presence of the anilino and piperazine substituents highlights the feasibility of introducing diverse functional groups into the coumarin scaffold. []

3-[(Z)-1-Hydroxy-3-Oxobut-1-Enyl]-2H-chromen-2-One Derivatives

Relevance: Though lacking the 7-hydroxy group and possessing a distinct substitution pattern, these compounds highlight the reactivity of the coumarin core and the potential for unusual reactions leading to novel derivatives. Such reactivity could be explored for 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one to access new chemical space and potentially uncover new biological activities. []

6-Methyl-4-((quinolin-8-yloxy)methyl)-2H-chromen-2-one

Relevance: This compound and 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one share the core 2H-chromen-2-one structure. Although lacking a hydroxyl group at position 7, the presence of a (quinolin-8-yloxy)methyl group at position 4 in this compound, compared to the ethyl and methyl groups in 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, emphasizes the structural diversity possible within the coumarin family. []

3,3′-[(4-Nitrophenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)

Relevance: While not directly analogous to 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, this compound highlights the potential for forming dimeric structures using the coumarin scaffold, which could be investigated for 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one or its derivatives. []

(E)-7-[(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy]-8-(3-arylacryloyl)-4-methyl-2H-chromen-2-ones

Relevance: These compounds, while more complex, share the 4-methyl-2H-chromen-2-one core with 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, further demonstrating the potential of using this structural motif for developing hybrid molecules with potentially enhanced biological activity. []

8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one monohydrate

Relevance: This compound and 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one share the 7-hydroxy-4-methyl-2H-chromen-2-one core. The 8-benzoyl substituent in this compound, compared to the 8-methyl substituent in 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, exemplifies possible structural modifications at this position and the potential for influencing crystal packing and intermolecular interactions. []

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-1-H-pyrazole-4-carbaldehyde coumarin derivatives

Relevance: While 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one does not contain a pyrazole ring, the shared coumarin core and the presence of various substituents in these derivatives emphasize the feasibility of modifying the 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one scaffold to generate new analogs with potentially enhanced biological properties. []

(E)-4-Hy­droxy-6-methyl-3-[1-(2-phenyl­hydrazinyl­idene)eth­yl]-2H-pyran-2-one

Relevance: While not a coumarin, this compound bears structural similarities to 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one due to the presence of the 2H-pyran-2-one core, highlighting the broader context of heterocyclic structures related to coumarins. []

(8-Amino-4,7-dihydroxy-chromen-2-one) and (N-(3-Cyano-4-ethoxy-2-oxo-2H-chromen-7-yl)-formamide) Derivatives

Relevance: These coumarin derivatives, while structurally diverse, emphasize the potential of modifying the coumarin core found in 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one to generate compounds with potent antibacterial properties. []

7-Methyl-4-(5-aryl-[1,3,4] oxadiazol-2-ylmethyl)-chromen-2-one and its derivatives

Relevance: Although lacking the 7-hydroxy group present in 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, these compounds highlight the potential for incorporating the chromen-2-one core, a key structural feature of 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, into diverse heterocyclic systems, expanding the possibilities for creating new analogs with potentially valuable biological activities. []

Properties

CAS Number

426250-36-4

Product Name

4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

IUPAC Name

4-ethyl-7-hydroxy-8-methylchromen-2-one

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C12H12O3/c1-3-8-6-11(14)15-12-7(2)10(13)5-4-9(8)12/h4-6,13H,3H2,1-2H3

InChI Key

KZHWXVVQAXXHQS-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.